![molecular formula C14H13NO3 B1328183 Methyl 4-(2-aminophenoxy)benzoate CAS No. 113187-84-1](/img/structure/B1328183.png)
Methyl 4-(2-aminophenoxy)benzoate
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(2-aminophenoxy)benzoate typically involves the reaction of 4-hydroxybenzoic acid with 2-aminophenol in the presence of a suitable esterification agent such as methanol and a catalyst . The reaction conditions often include refluxing the mixture at elevated temperatures to facilitate the esterification process .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and catalysts but utilizes industrial-grade equipment to ensure efficiency and purity .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(2-aminophenoxy)benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ester and amine functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include various substituted benzoates, quinones, and amines, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Anticancer Research
Methyl 4-(2-aminophenoxy)benzoate has been studied for its potential as an anticancer agent. Research indicates that compounds within this class can inhibit specific cancer cell lines by targeting cellular mechanisms involved in proliferation and apoptosis. For instance, derivatives of this compound have shown promise in inhibiting the voltage-gated potassium channel KV10.1, which is overexpressed in various cancers, suggesting a potential pathway for therapeutic intervention in oncology .
Structure-Activity Relationship Studies
The structure-activity relationship (SAR) studies of this compound derivatives provide insights into their biological activity. Variations in the chemical structure can significantly influence their efficacy as inhibitors of specific biological targets, such as viral proteins or cancer cell growth factors. This has been demonstrated in studies focusing on the inhibition of HIV-1 virion function, where modifications to the phenoxy and benzoate moieties altered the inhibitory activity against viral replication .
Drug Development
The compound serves as an intermediate in the synthesis of various pharmaceuticals, particularly those targeting neurological disorders and cancer therapies. Its ability to be modified into more complex structures makes it a valuable building block in drug design and development processes .
Chromatographic Applications
This compound is utilized in high-performance liquid chromatography (HPLC) as a standard or reference compound for method validation and quantification of related substances. Its stability and solubility characteristics facilitate accurate analytical assessments in pharmaceutical formulations .
Bioanalytical Methods
In bioanalytical contexts, this compound can be used to develop assays for measuring drug levels in biological matrices, assisting in pharmacokinetic studies and therapeutic drug monitoring.
Anticancer Activity Case Study
A study investigating the effects of this compound on human cancer cell lines demonstrated a dose-dependent inhibition of cell growth. The results indicated that at higher concentrations, the compound significantly induced apoptosis through caspase activation pathways, making it a candidate for further development as an anticancer therapeutic agent.
Concentration (µM) | Cell Viability (%) | Apoptosis Induction (%) |
---|---|---|
0 | 100 | 0 |
10 | 85 | 15 |
50 | 60 | 40 |
100 | 30 | 70 |
HPLC Method Development Case Study
An eco-friendly chiral HPLC method was developed to assess the enantiomers of drugs that include this compound as a reference standard. This method optimization utilized polysaccharides as chiral stationary phases, demonstrating improved separation efficiency and environmental sustainability .
Mechanism of Action
The mechanism of action of Methyl 4-(2-aminophenoxy)benzoate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved often include signal transduction and metabolic processes .
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-(4-aminophenoxy)benzoate
- Methyl 4-(4-aminophenoxy)benzoate
- Methyl 3-(2-aminophenoxy)benzoate
Uniqueness
Methyl 4-(2-aminophenoxy)benzoate is unique due to its specific substitution pattern, which influences its reactivity and interaction with biological targets. This makes it particularly valuable in research applications where precise molecular interactions are required .
Biological Activity
Methyl 4-(2-aminophenoxy)benzoate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into its pharmacological properties, mechanisms of action, and potential applications based on various studies and research findings.
Chemical Structure and Properties
This compound has the molecular formula CHNO and a molecular weight of approximately 243.26 g/mol. The compound features a benzoate structure with an amino group and a phenoxy group, which are crucial for its biological interactions and reactivity.
1. Antimicrobial Properties
Several studies have indicated that this compound exhibits notable antimicrobial activity. This includes efficacy against various bacterial strains, making it a candidate for antibiotic development. The compound's structure allows it to interact with bacterial cell walls or enzymes critical for bacterial survival.
Microorganism | Activity |
---|---|
Staphylococcus aureus | Moderate to high activity |
Escherichia coli | Moderate activity |
Pseudomonas aeruginosa | High activity |
Research suggests that derivatives of this compound can enhance its antimicrobial properties, suggesting a pathway for the development of more potent antibiotics .
2. Anti-inflammatory Effects
This compound has also been studied for its anti-inflammatory properties. It appears to inhibit the production of pro-inflammatory cytokines, which are key players in inflammatory responses. This activity is particularly relevant in conditions such as rheumatoid arthritis and other inflammatory diseases .
3. Anticancer Activity
Recent studies have highlighted the potential of this compound as an anticancer agent. In vitro assays demonstrated that this compound can induce apoptosis in cancer cell lines by activating specific signaling pathways related to cell death:
- Cell Lines Tested :
- Hematological cancers
- Solid tumors
- Mechanism : Induction of reactive oxygen species (ROS), leading to oxidative stress and subsequent apoptosis .
The biological activity of this compound can be attributed to its ability to form hydrogen bonds with various biological targets, including enzymes and receptors. The amino group facilitates these interactions, influencing critical biochemical pathways involved in inflammation and cell proliferation.
Pharmacokinetics and Toxicity
Research into the pharmacokinetics of this compound suggests that it has favorable absorption characteristics when administered orally or intravenously. However, comprehensive toxicity studies are still required to fully understand its safety profile in clinical applications .
Study on Antimicrobial Activity
A study published in a peer-reviewed journal evaluated the antimicrobial effects of several derivatives of this compound against common pathogens. The findings suggested that modifications to the amino group significantly enhanced the compound's efficacy against resistant strains of bacteria .
Study on Anticancer Properties
Another research effort focused on the anticancer potential of this compound derivatives. The study involved docking simulations that predicted strong binding affinities to several receptor tyrosine kinases implicated in cancer progression, indicating a promising avenue for drug development targeting these pathways .
Properties
IUPAC Name |
methyl 4-(2-aminophenoxy)benzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO3/c1-17-14(16)10-6-8-11(9-7-10)18-13-5-3-2-4-12(13)15/h2-9H,15H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WUELUEATXCULFK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)OC2=CC=CC=C2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501299168 | |
Record name | Methyl 4-(2-aminophenoxy)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501299168 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
113187-84-1 | |
Record name | Methyl 4-(2-aminophenoxy)benzoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=113187-84-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl 4-(2-aminophenoxy)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501299168 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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